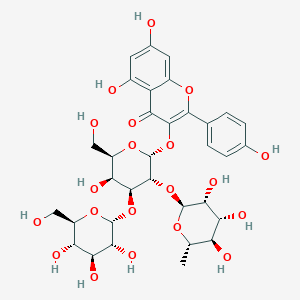

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside, also known as KRG, is a flavonoid compound found in various plants, including tea, broccoli, and grapefruit. KRG has been extensively studied for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Compound Identification and Plant Profiling

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside is recognized as a flavonol glycoside and has been identified in various plant extracts, signifying its importance in the chemical profiling of plants. For instance, it was characterized in the methanolic leaf extract of Warburgia ugandensis along with other flavonols. These compounds were identified through comprehensive spectroscopic and chemical methods, indicating the importance of such compounds in understanding plant chemistry and potential therapeutic uses (Manguro et al., 2003). Similarly, flavonol glycosides, including kaempferol glycosides, were identified in the stems of Trigonella foenum-graecum, contributing to the phytochemical understanding of this species (Han et al., 2001).

Structural and Chemical Analysis

The scientific interest in kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside also extends to detailed structural and chemical analysis. Advanced techniques like NMR, ESI-MS, and 2D NMR have been employed to establish the structures of kaempferol glycosides, underscoring the complexity and depth of chemical analysis in this field. This analytical depth is crucial for understanding the intricate interactions and functions of these compounds within biological systems and potential applications in pharmacology and agriculture (Liu et al., 2009).

Biochemical and Genetic Research

Further, research on kaempferol glycosides extends into biochemical and genetic realms. Studies have delved into the genes responsible for the biosynthesis of flavonol glycosides in soybean leaves, leading to the identification and functional analysis of specific genes like Fg3. This gene encodes for flavonol 3-O-glucoside/galactoside (1 → 2) glucosyltransferase, revealing insights into the genetic control of flavonoid biosynthesis pathways (Di et al., 2015).

Propiedades

Número CAS |

134953-94-9 |

|---|---|

Nombre del producto |

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside |

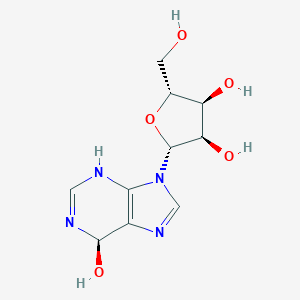

Fórmula molecular |

C33H40O20 |

Peso molecular |

756.7 g/mol |

Nombre IUPAC |

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)53-30-28(51-32-26(46)24(44)20(40)16(8-34)49-32)21(41)17(9-35)50-33(30)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25+,26+,28-,30+,31-,32+,33+/m0/s1 |

Clave InChI |

ZOSYTGZBPSTVGJ-HHYFVRIJSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Otros números CAS |

134953-94-9 |

Sinónimos |

kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside kaempferol-3-Glu-Rha-Gal |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)